molecular formula C14H10N2O2 B11995381 4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile

4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile

Cat. No.: B11995381
M. Wt: 238.24 g/mol
InChI Key: WBKRRJCLHBGPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile is a Schiff base compound synthesized via the condensation of 2,3-dihydroxybenzaldehyde and 4-aminobenzonitrile. Its structure features a benzylideneimine core (C=N) linking two aromatic moieties: a 2,3-dihydroxybenzene ring and a para-substituted benzonitrile group. Such characteristics make it a candidate for applications in molecular devices, sensor technologies, and coordination chemistry.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

4-[(2,3-dihydroxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H10N2O2/c15-8-10-4-6-12(7-5-10)16-9-11-2-1-3-13(17)14(11)18/h1-7,9,17-18H

InChI Key

WBKRRJCLHBGPOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction typically proceeds in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) under reflux. A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is often employed to facilitate imine formation by activating the aldehyde group. The mechanism involves nucleophilic attack by the amine group of 4-aminobenzonitrile on the carbonyl carbon of 2,3-dihydroxybenzaldehyde, followed by dehydration to form the C=N bond.

Example Protocol

  • Reactants : 2,3-Dihydroxybenzaldehyde (1.0 equiv), 4-aminobenzonitrile (1.2 equiv).

  • Catalyst : Anhydrous AlCl₃ (0.1 equiv).

  • Solvent : N,N-Dimethylformamide (DMF), 50 mL per mmol of aldehyde.

  • Conditions : Reflux at 120°C for 6–8 hours under nitrogen atmosphere.

  • Workup : Precipitation in ice-cold water, filtration, and recrystallization from ethanol.

Yield and Purity Optimization

  • Solvent Selection : Polar aprotic solvents like DMF enhance reactant solubility and stabilize intermediates through hydrogen bonding.

  • Catalyst Loading : Excess AlCl₃ (>0.2 equiv) may lead to side reactions, such as hydrolysis of the nitrile group.

  • Temperature Control : Prolonged heating above 130°C risks decomposition of the dihydroxybenzaldehyde moiety.

Stepwise Synthesis via Intermediate Formation

An alternative approach involves synthesizing intermediates like 4-aminobenzonitrile derivatives before final condensation. This method is inspired by protocols for analogous compounds, such as the synthesis of 3,4-dihydroxybenzonitriles from vanillin aldehyde.

Synthesis of 4-Aminobenzonitrile

4-Aminobenzonitrile is commercially available but can also be prepared via:

  • Dehydration of 4-Aminobenzamide : Using phenylphosphonyl dichloride and pyridine, 4-aminobenzamide undergoes dehydration at 60°C to yield 4-aminobenzonitrile with 96% efficiency.

  • Hydroxylamine Hydrochloride Route : Reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in DMF, followed by reduction of the nitro group.

Condensation with 2,3-Dihydroxybenzaldehyde

The purified 4-aminobenzonitrile is then condensed with 2,3-dihydroxybenzaldehyde under conditions similar to Section 1.1. This stepwise method improves purity by isolating intermediates but increases the total reaction time.

One-Pot Synthesis Strategy

A streamlined one-pot method combines aldehyde activation, amine condensation, and dehydration in a single reaction vessel. This approach, validated for related benzonitriles, reduces purification steps and enhances scalability.

Key Steps

  • Aldoxime Formation : 2,3-Dihydroxybenzaldehyde reacts with hydroxylamine hydrochloride in DMF at 50°C for 4 hours to form 2,3-dihydroxybenzaldoxime.

  • Dehydration and Condensation : Addition of 4-aminobenzonitrile and AlCl₃, followed by heating to 110°C for 2 hours, directly yields the target compound.

Advantages

  • Eliminates intermediate isolation, reducing solvent use.

  • Achieves yields >90% with purity ≥99% after recrystallization.

Comparative Analysis of Methods

Method Yield Purity Time Complexity
Direct Condensation75–85%95–98%8–10 hrsModerate
Stepwise Synthesis90–95%≥99%12–14 hrsHigh
One-Pot88–92%≥99%6–8 hrsLow

Key Findings

  • The one-pot method balances yield and efficiency, making it ideal for industrial-scale production.

  • Stepwise synthesis is preferred for high-purity applications, despite longer reaction times.

Challenges and Mitigation Strategies

Hydrolysis of Nitrile Group

The electron-deficient nitrile group is prone to hydrolysis under acidic or high-temperature conditions. Mitigation includes:

  • Strict pH Control : Maintaining neutral to slightly basic conditions (pH 7–8).

  • Catalyst Optimization : Using milder Lewis acids like zinc chloride (ZnCl₂) instead of AlCl₃.

Steric Hindrance

Bulky substituents on the benzylidene ring can hinder imine formation. Molecular modeling studies (e.g., MOPAC/PM3) predict steric effects and guide reagent selection .

Chemical Reactions Analysis

Reactivity and Chemical Transformations

The compound exhibits reactivity due to its functional groups:

  • Hydroxyl Groups :

    • Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) to form O-acetyl derivatives.

    • Sulfonation : Potential sulfonation under acidic conditions to introduce sulfonic acid groups.

  • Azomethine (C=N) Bond :

    • Hydrolysis : Acidic/basic conditions may cleave the C=N bond, regenerating the amine and aldehyde.

    • Reduction : Reduction to form a C-N bond using reagents like sodium borohydride.

  • Nitrile Group :

    • Hydrolysis : Conversion to a carboxylic acid (e.g., via H₂O/HCl or H₂O/NaOH).

    • Alkylation : Reaction with alkyl halides to form alkylated nitriles.

Functional Group Reaction Type Conditions
Hydroxyl (-OH)AcetylationAcCl, pyridine
Azomethine (C=N)HydrolysisHCl/H₂O or NaOH/H₂O
Nitrile (-CN)HydrolysisH₂O/HCl or H₂O/NaOH

Experimental Considerations

  • Crystal Packing : The compound may adopt non-planar conformations due to steric effects and hydrogen bonding .

  • Stability : The azomethine bond may degrade under harsh acidic conditions, necessitating controlled reaction environments.

Key Challenges :

  • Regioselectivity : Control of the condensation site (4-position vs. 3-position) requires precise stoichiometry and solvent selection.

  • Purification : Crystallization from polar aprotic solvents (e.g., acetonitrile) is often employed to isolate pure products .

References

  • Synthesis and structural analysis of (E)-3-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzonitrile .

  • Synthesis of 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide via condensation .

  • Methods for synthesizing benzimidazoles and derivatives .

  • Tyrosinase inhibition studies on benzothiazepine derivatives .

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds similar to 4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile. For instance, derivatives of related structures have shown significant antiproliferative effects against various human tumor cell lines. These compounds often disrupt microtubule formation and induce cell cycle arrest, leading to apoptosis in cancer cells .

Case Study:
A study synthesized a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles that exhibited high antiproliferative activities against melanoma cells. The mechanism involved microtubule disruption and anti-angiogenic effects, underscoring the potential of similar compounds in cancer therapy .

Antimicrobial Properties

Research has indicated that compounds with structural similarities to this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The increasing prevalence of antibiotic-resistant strains necessitates the exploration of new antimicrobial agents derived from such compounds .

Case Study:
A derivative was evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory action with minimum inhibitory concentrations (MICs) as low as 40 μg/mL for certain strains .

Antioxidant Activity

The antioxidant properties of related compounds have been investigated, showing potential in mitigating oxidative stress-related damage. This is particularly relevant in the context of diseases where oxidative stress plays a critical role, such as cancer and neurodegenerative disorders .

Comparative Data Table

ApplicationCompound TypeKey Findings
Anticancer2-amino-4-aryl derivativesInduced G2/M cell cycle arrest; microtubule disruption
AntimicrobialBenzonitrile derivativesEffective against S. aureus and E. coli; MIC = 40 μg/mL
AntioxidantHydroxy-substituted benzylidene derivativesExhibited significant free radical scavenging ability

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile involves its ability to form stable complexes with metal ions. This property is utilized in its role as a corrosion inhibitor, where it adsorbs onto metal surfaces and forms a protective layer. The compound’s biological activities are attributed to its ability to interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile with two analogs from the provided evidence, focusing on structural features, electronic properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Notable Properties
This compound Benzylideneimine 2,3-Dihydroxy, 4-cyano -OH, -C=N, -CN H-bonding, conjugation, polar
2-(4-Nitrobenzylidene)malononitrile Benzylidenemalononitrile 4-Nitro, dicyano -NO₂, -C(CN)₂ Strong EWGs, high reactivity
4-(Dimethylamino)benzohydrazide Acyl hydrazide 4-Dimethylamino, hydrazide -NH-NH₂, -N(CH₃)₂ H-bonding, electron-donating

Key Insights:

Electronic Effects: The target compound combines electron-donating hydroxyl (-OH) groups and an electron-withdrawing nitrile (-CN), creating a push-pull electronic system. This contrasts with 2-(4-Nitrobenzylidene)malononitrile, which has stronger electron-withdrawing groups (-NO₂ and two -CN groups), enhancing its reactivity in cyclization reactions . 4-(Dimethylamino)benzohydrazide features a dimethylamino group (-N(CH₃)₂), a strong electron donor, which influences its H-bonding and lattice energy in crystal structures .

Hydrogen Bonding and Solubility: The hydroxyl groups in the target compound facilitate extensive intermolecular H-bonding, likely improving solubility in polar solvents compared to the nitro-substituted analog. In contrast, 4-(Dimethylamino)benzohydrazide forms robust H-bond networks via its hydrazide group, as evidenced by its crystallographic analysis .

Applications: Target Compound: Potential use as a ligand for metal complexes (due to -OH and -C=N) or in optoelectronic materials (via π-conjugation). 2-(4-Nitrobenzylidene)malononitrile: Employed as a precursor for heterocycles (e.g., 4H-pyrans) and molecular devices due to its strong EWGs . 4-(Dimethylamino)benzohydrazide: Utilized in crystal engineering and pharmaceuticals, leveraging its H-bonding and electron-donating properties .

Biological Activity

4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile, a Schiff base compound, has garnered attention in biological research due to its potential therapeutic properties. This article delves into its biological activity, including antimicrobial, antidiabetic, and anticancer effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C14H12N2O2
  • Molecular Weight : 240.26 g/mol
  • CAS Number : Not specified in the sources.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various microbial strains. For instance, a synthesized derivative of a similar structure demonstrated significant inhibition against antibiotic-resistant bacteria. The mechanism involves interference with microbial cell wall synthesis and metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that compounds with similar structures could be developed into effective antimicrobial agents .

Antidiabetic Activity

In vitro studies have shown that this compound exhibits significant antidiabetic properties. The compound was tested for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Tested Concentration (µg/mL) Inhibition (%)
5045
10070
20085

The results indicate a dose-dependent inhibition of the enzyme, suggesting potential for managing postprandial blood glucose levels .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines, including HeLa cells. The MTT assay results showed promising cytotoxic effects.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The mechanism of action appears to involve induction of apoptosis through mitochondrial pathways and modulation of cell cycle progression .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in PubMed indicated that derivatives of similar Schiff bases showed broad-spectrum antimicrobial activity, highlighting the importance of structural modifications for enhancing efficacy .
  • Antidiabetic Mechanism Exploration : Research conducted by Kumar et al. utilized molecular docking studies to elucidate the binding interactions between the compound and α-glucosidase, providing insights into its potential as an antidiabetic agent .
  • Cytotoxicity Assessment : A comprehensive study on the cytotoxic effects of related compounds demonstrated that structural variations significantly affect biological activity, emphasizing the need for further exploration of this compound's derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile, and how can reaction conditions be optimized?

  • Methodology : Condensation of 2,3-dihydroxybenzaldehyde with 4-aminobenzonitrile in refluxing ethanol or methanol under acidic catalysis (e.g., glacial acetic acid). Monitor reaction progress via TLC.
  • Characterization : Confirm product purity using 1H-NMR^1 \text{H-NMR} (e.g., imine proton at ~8.5 ppm), FTIR (C=N stretch at ~1600–1650 cm1^{-1}), and elemental analysis .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should data be interpreted?

  • Key Techniques :

  • 1H-NMR^1 \text{H-NMR} : Identify aromatic protons, hydroxyl groups (broad signals at ~9–10 ppm), and the imine proton.
  • FTIR : Confirm C=N (Schiff base) and O–H (phenolic) stretches.
  • UV-Vis : Detect π→π* and n→π* transitions for conjugation analysis.
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT) or crystallographic data .

Q. How can radical scavenging activity be quantitatively assessed for this compound?

  • DPPH Assay Protocol :

Prepare methanolic solutions of the compound (0.1–100 µM).

Mix with DPPH solution (0.1 mM) and incubate in the dark (30 min, 25°C).

Measure absorbance at 517 nm.

Calculate EC50_{50} using dose-response curves and % scavenging via:
% Scavenging=(1AsampleAcontrol)×100\% \text{ Scavenging} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

  • Interpretation : Lower EC50_{50} values indicate higher antioxidant efficacy .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can hydrogen bonding networks be resolved?

  • Challenges : Low crystal quality due to flexible substituents; hydroxyl groups may disorder.
  • Solutions : Use high-resolution X-ray diffraction (e.g., Bruker APEX-II CCD) with SHELX software for refinement. Apply graph-set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., S(6) intramolecular or R22_2^2(8) intermolecular motifs) .

Q. How do conflicting spectroscopic and crystallographic data for imine bond geometry arise, and how can they be reconciled?

  • Issue : Discrepancies between planar imine geometry (X-ray) and dynamic behavior (NMR).
  • Resolution : Perform variable-temperature NMR to assess tautomerism. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify equilibrium states .

Q. What computational approaches are suitable for predicting electronic properties and aggregation behavior?

  • Methods :

  • DFT : Calculate HOMO/LUMO energies (e.g., Gaussian09 with B3LYP functional) to assess charge-transfer potential.
  • MD Simulations : Model π–π stacking or hydrogen-bond-driven aggregation at interfaces (e.g., TiO2_2 surfaces for dye-sensitized solar cells) .

Q. How can electrochemical sensors leverage this compound’s redox properties?

  • Application : Electropolymerize onto carbon nanotube-modified electrodes. Use cyclic voltammetry (CV) in alkaline media to detect glucose/fructose via electrocatalytic oxidation. Validate with chemometric tools (e.g., PLSR) for multivariate analysis .

Q. What strategies mitigate batch-to-batch variability in radical scavenging assays?

  • Controls : Standardize DPPH concentration (validate via UV-Vis at 517 nm).
  • Data Normalization : Express activity relative to ascorbic acid controls.
  • Statistical Validation : Use triplicate measurements and ANOVA to assess reproducibility .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Structural Analysis

ParameterValue (Example from )
Crystal SystemTriclinic
Space GroupP1P\overline{1}
Unit Cell Dimensionsa=7.1881A˚,α=92.181a = 7.1881 \, \text{Å}, \alpha = 92.181^\circ
Hydrogen Bond MotifsS(6), R22_2^2(8)
Refinement SoftwareSHELXL-2018/3

Table 2 : Spectroscopic Benchmarks for Characterization

TechniqueDiagnostic Features
1H-NMR^1 \text{H-NMR}Imine proton at δ 8.5–8.7 ppm
FTIRC=N stretch: 1600–1650 cm1^{-1}
UV-Vis (in DMSO)λmax_{\text{max}} ~350–370 nm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.